

Literature review of 3-Bromo-m-terphenyl and its derivatives

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Compound of Interest

Compound Name: 3-Bromo-m-terphenyl

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An In-Depth Technical Guide to **3-Bromo-m-terphenyl** and its Derivatives

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This guide provides a comprehensive overview of **3-Bromo-m-terphenyl**, a versatile building block in modern chemistry. We will explore its synthesis, core properties, and its pivotal role as a precursor to a wide array of functional derivatives. The narrative is designed for researchers, scientists, and drug development professionals, focusing on the causality behind synthetic strategies and the structure-property relationships that drive applications in materials science, organometallic chemistry, and medicinal chemistry.

The m-Terphenyl Scaffold: A Foundation of Stability and Function

The meta-terphenyl framework, consisting of a central benzene ring flanked by two phenyl groups at the 1 and 3 positions, is a cornerstone of supramolecular chemistry and materials science.^[1] Its rigid, sterically demanding, and electronically tunable nature makes it an ideal scaffold. The introduction of a bromine atom at the 3-position of the central ring to form **3-Bromo-m-terphenyl** (or 1-bromo-3-(3-phenylphenyl)benzene) creates a highly valuable intermediate.^[2] This bromine atom serves as a reactive handle, primarily for metal-catalyzed cross-coupling reactions, enabling the precise installation of diverse functional groups and the construction of complex molecular architectures.

Core Compound: 3-Bromo-m-terphenyl

3-Bromo-m-terphenyl is the primary subject of this guide, acting as the gateway to a vast chemical space. Its strategic importance lies in the reactivity of its carbon-bromine bond.

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Bromo-m-terphenyl** and a related key derivative, 3,3''-Dibromo-m-terphenyl, is presented below. This data is crucial for designing reaction conditions and purification protocols.

Property	3-Bromo-m-terphenyl	3,3''-Dibromo-m-terphenyl
CAS Number	98905-03-4[2]	95962-62-2[3]
Molecular Formula	C ₁₈ H ₁₃ Br[2]	C ₁₈ H ₁₂ Br ₂ [3]
Molecular Weight	309.2 g/mol [2]	388.1 g/mol [4]
Boiling Point	413.1±14.0 °C (Predicted)[5]	~420 °C[3]
Density	1.309±0.06 g/cm ³ (Predicted) [5]	~1.7 g/cm ³ [3]
Appearance	White crystalline solid	White crystalline solid[3]

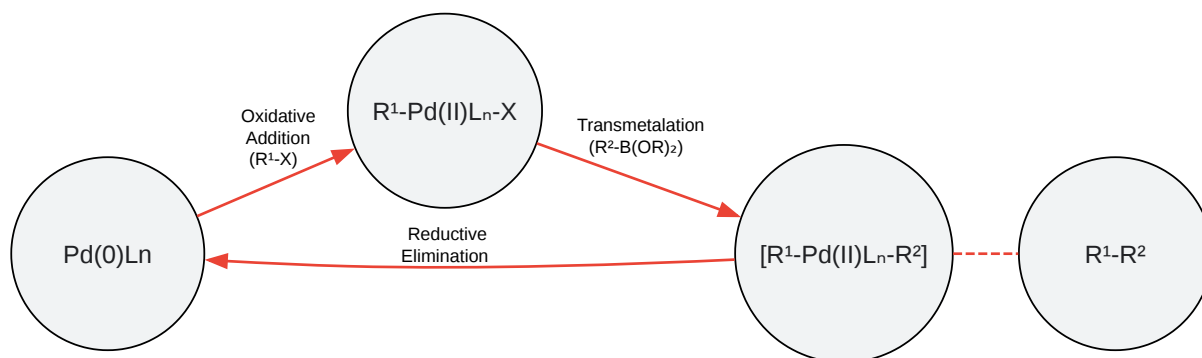
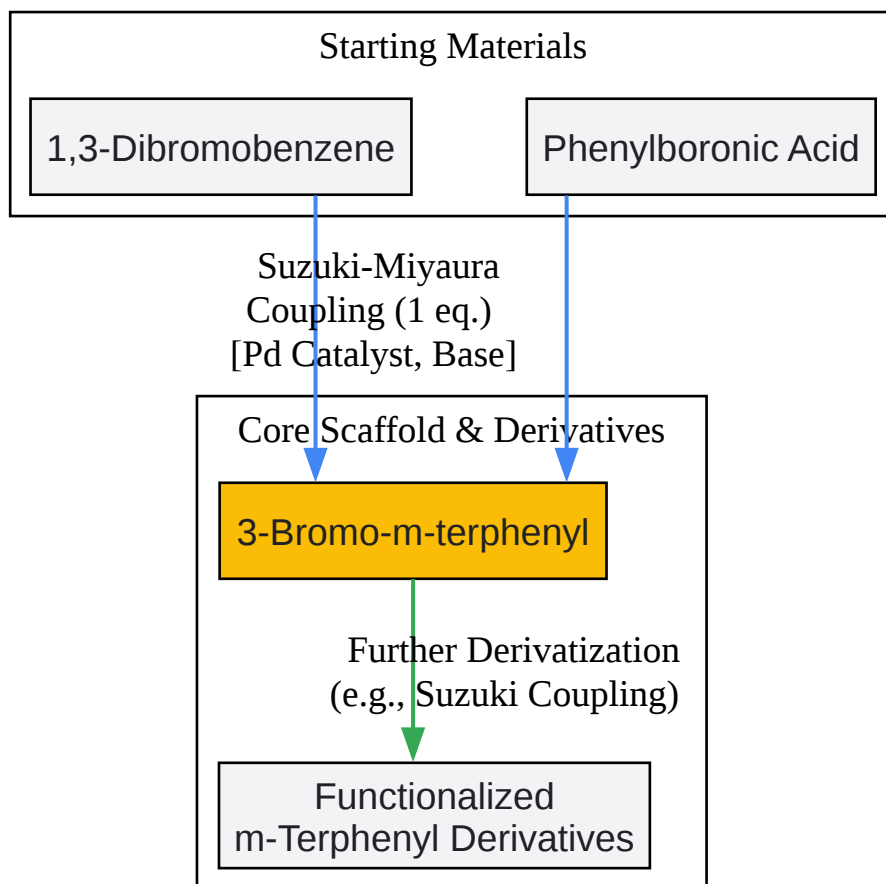
Synthesis of the Core Scaffold

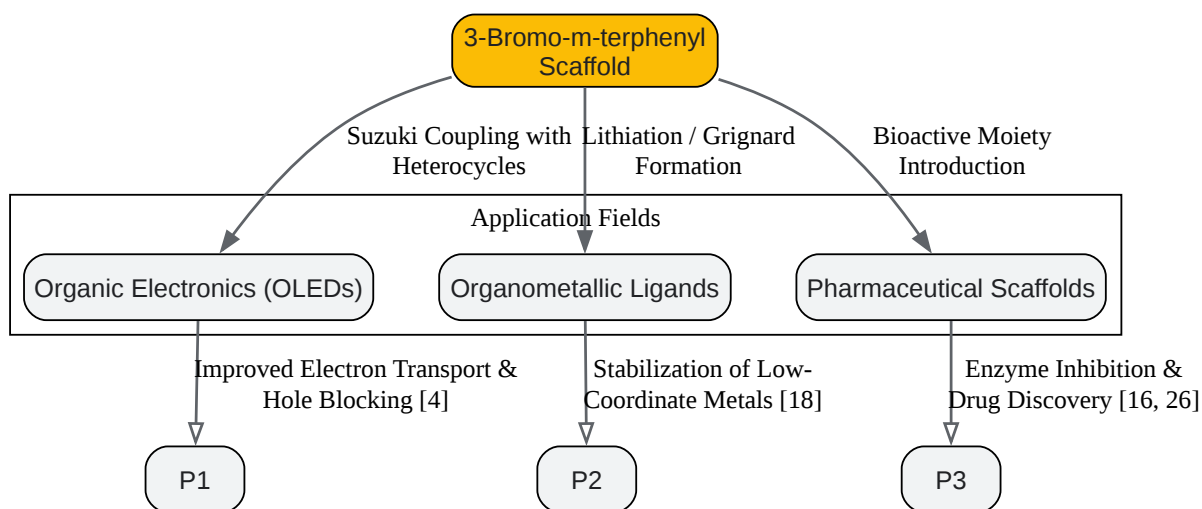
The most efficient and versatile method for synthesizing terphenyls involves metal-catalyzed cross-coupling reactions.[6] The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions and high functional group tolerance.[7][8] A common and logical route to **3-Bromo-m-terphenyl** involves the mono-coupling of 1,3-dibromobenzene with phenylboronic acid.

Causality in Synthesis Design:

The choice of a Suzuki-Miyaura coupling is deliberate. By carefully controlling the stoichiometry (using approximately one equivalent of the boronic acid) and reaction conditions, the reaction can be guided to favor the mono-arylated product over the di-arylated terphenyl. The differing

reactivity of the C-Br bonds in 1,3-dibromobenzene and the **3-Bromo-m-terphenyl** product also helps in achieving selectivity.





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